molecular formula C13H11NO2 B106152 1-(2-Nitroprop-1-en-1-yl)naphthalene CAS No. 131981-73-2

1-(2-Nitroprop-1-en-1-yl)naphthalene

Cat. No.: B106152
CAS No.: 131981-73-2
M. Wt: 213.23 g/mol
InChI Key: MMXWPLHUAYHYNT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of E-6123 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

E-6123 undergoes various chemical reactions, including:

    Oxidation: E-6123 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on E-6123.

    Substitution: E-6123 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

E-6123 has several scientific research applications, including:

Mechanism of Action

E-6123 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the receptor’s activation. This inhibition prevents the downstream signaling pathways that lead to the production of interleukin-6. The molecular targets involved include the receptor itself and the associated signaling proteins .

Comparison with Similar Compounds

E-6123 is unique compared to other platelet-activating factor receptor antagonists due to its specific chemical structure and binding affinity. Similar compounds include:

Properties

CAS No.

131981-73-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-[(E)-2-nitroprop-1-enyl]naphthalene

InChI

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3/b10-9+

InChI Key

MMXWPLHUAYHYNT-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC2=CC=CC=C21)/[N+](=O)[O-]

SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]

Synonyms

1-[(E)-2-Nitroprop-1-enyl]naphthalene;  (E)-1-(2-Nitroprop-1-en-1-yl)naphthalene

Origin of Product

United States

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